molecular formula C15H7F14N3O6 B11564086 N,N'-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]

N,N'-(2-methyl-5-nitrobenzene-1,3-diyl)bis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]

Cat. No.: B11564086
M. Wt: 591.21 g/mol
InChI Key: YCFYWRFJMPJSMW-UHFFFAOYSA-N
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Description

2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, nitro groups, and trifluoromethoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. Common synthetic routes may involve the use of fluorinated precursors and reagents such as trifluoromethoxy compounds and nitroaromatic compounds. Reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce new functional groups in place of fluorine atoms .

Scientific Research Applications

2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorinated groups can enhance its binding affinity to specific proteins or enzymes, potentially modulating their activity. The nitro and amide groups may also play a role in its biological activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-TETRAFLUORO-N-{2-METHYL-5-NITRO-3-[2,2,3,3-TETRAFLUORO-3-(TRIFLUOROMETHOXY)PROPANAMIDO]PHENYL}-3-(TRIFLUOROMETHOXY)PROPANAMIDE is unique due to its combination of multiple fluorinated groups, nitro groups, and amide bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H7F14N3O6

Molecular Weight

591.21 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-N-[2-methyl-5-nitro-3-[[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]amino]phenyl]-3-(trifluoromethoxy)propanamide

InChI

InChI=1S/C15H7F14N3O6/c1-4-6(30-8(33)10(16,17)12(20,21)37-14(24,25)26)2-5(32(35)36)3-7(4)31-9(34)11(18,19)13(22,23)38-15(27,28)29/h2-3H,1H3,(H,30,33)(H,31,34)

InChI Key

YCFYWRFJMPJSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)[N+](=O)[O-])NC(=O)C(C(OC(F)(F)F)(F)F)(F)F

Origin of Product

United States

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